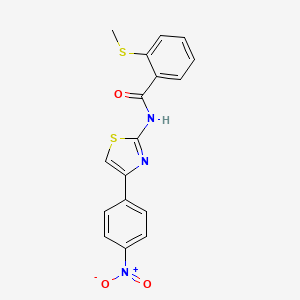

2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-24-15-5-3-2-4-13(15)16(21)19-17-18-14(10-25-17)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVIEQKXGNYVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

Coupling Reaction: The thiazole derivative is then coupled with a benzamide derivative through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of thiazole derivatives against a range of pathogens. For instance, compounds similar to 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide have demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

-

Antibacterial Activity :

- Research indicates that thiazole derivatives exhibit varying degrees of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. For example, compounds with nitro groups in the para position of the benzene ring are particularly effective due to their electron-withdrawing properties, enhancing lipophilicity and antimicrobial action .

- Antifungal Activity :

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. Studies have shown that modifications to the thiazole ring can lead to enhanced cytotoxicity against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the disruption of cell cycle progression .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiazole-based compounds, including derivatives similar to this compound. The antimicrobial activities were assessed using standard methods against a panel of bacterial and fungal strains. Results indicated that certain derivatives exhibited MIC values as low as 31.25 µg/mL against S. aureus and E. coli, outperforming some reference drugs .

Case Study 2: Anticancer Screening

In another investigation, derivatives were tested against breast cancer cell lines (MCF7). The results showed that specific modifications increased cytotoxicity significantly compared to controls, suggesting a promising avenue for developing new anticancer agents based on thiazole structures .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its nitrophenyl group may interact with cellular proteins, leading to inhibition of certain enzymes or signaling pathways. The thiazole ring can also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Analysis

Impact of Thiazole Substitution

Comparative Physicochemical and Spectroscopic Data

Biological Activity

2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H10N3O2S

- Molecular Weight : 262.29 g/mol

- IUPAC Name : this compound

Antioxidant Properties

Research indicates that thiazole derivatives, including those with nitrophenyl substitutions, exhibit significant antioxidant activities. For instance, the presence of the thiazole ring enhances the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Several studies have shown that compounds with similar structural motifs can act as inhibitors of key enzymes:

- Monoamine Oxidase (MAO) : Compounds containing thiazole rings have been evaluated for their inhibitory effects on human MAO A and B isoforms. The presence of a nitrophenyl group is associated with increased selectivity and potency against MAO-B, which is relevant for treating neurodegenerative disorders .

- Acetylcholinesterase (AChE) : Thiazole derivatives have also been investigated for their potential as AChE inhibitors. This activity is particularly valuable in the context of Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Binding : The compound may bind to active sites on enzymes such as AChE and MAO, inhibiting their activity and thereby modulating neurotransmitter levels.

- Free Radical Scavenging : The thiazole moiety contributes to the electron-donating properties that facilitate the neutralization of reactive oxygen species (ROS), reducing oxidative damage.

Study 1: Inhibition of MAO-B

In a study examining a series of thiazole derivatives, it was found that compounds with a nitrophenyl substitution exhibited IC50 values in the low micromolar range against MAO-B. These findings suggest that modifications at the C4 position significantly enhance inhibitory potency .

Study 2: AChE Inhibition

Another investigation focused on thiazole-based compounds designed to inhibit AChE demonstrated promising results. One derivative showed an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's treatment .

Table 1: Biological Activity Summary

| Compound | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2-(methylthio)-N-(4-(4-nitrophenyl)... | MAO-B | ~1.5 | Inhibition |

| Thiazole Derivative A | AChE | 2.7 | Inhibition |

| Thiazole Derivative B | Antioxidant | N/A | Scavenging Activity |

Table 2: Structural Variations and Their Effects

| Substituent | Effect on Activity |

|---|---|

| Nitro group at C4 | Increased MAO-B inhibition |

| Methylthio group | Enhanced antioxidant properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted thiazole-2-amines and benzoyl derivatives. For example, 2-amino-4-(4-nitrophenyl)thiazole (precursor) can react with 2-(methylthio)benzoyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. Catalytic bases like triethylamine enhance nucleophilicity. Yield optimization may require temperature control (60–80°C) and stoichiometric adjustments (1:1.2 molar ratio of amine to acyl chloride) .

Q. How are structural and purity validations performed for this compound?

- Methodological Answer : Multi-spectroscopic techniques are critical:

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, C-S stretch at ~650 cm⁻¹ for thioether) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), thiazole protons (δ 6.7–7.2 ppm), and methylthio protons (δ 2.5 ppm). ¹³C NMR resolves carbonyl carbons (~165 ppm) and nitrophenyl quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What solvent systems are suitable for recrystallization to achieve high purity?

- Methodological Answer : Ethanol-water or ethyl acetate-hexane mixtures are ideal due to differential solubility. For example, dissolving the crude product in hot ethanol and adding water dropwise until cloudiness appears yields high-purity crystals .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Docking against target proteins (e.g., VEGFR-2 or kinase enzymes) identifies key interactions. The nitrophenyl group may occupy hydrophobic pockets, while the benzamide moiety hydrogen-bonds with catalytic residues. Software like AutoDock Vina requires protonation state adjustments and grid parameter optimization for accurate binding affinity predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blot for apoptosis markers). Meta-analysis of dose-response curves and statistical tests (ANOVA with post-hoc correction) can clarify trends .

Q. How does the methylthio group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The thioether moiety increases lipophilicity (logP ~3.5), enhancing membrane permeability but potentially reducing aqueous solubility. Metabolic stability can be assessed via liver microsome assays, where methylthio groups may resist oxidation compared to methylsulfonyl analogs .

Q. What in vitro models are appropriate for evaluating anticancer activity?

- Methodological Answer : Use panels of cancer cell lines (e.g., MCF-7, HepG2) with non-malignant controls (e.g., HEK293). Assess proliferation via MTT assays, apoptosis via Annexin V/PI staining, and migration via scratch assays. Synergy studies with standard chemotherapeutics (e.g., cisplatin) can identify combinatorial effects .

Methodological Challenges and Solutions

Q. How to address low yields in thiazole ring formation during synthesis?

- Solution : Optimize the Hantzsch thiazole synthesis step by using fresh ammonium thiocyanate, controlling pH (5–6), and ensuring anhydrous conditions. Microwave-assisted synthesis can reduce reaction time and improve cyclization efficiency .

Q. What analytical techniques differentiate regioisomers in benzamide-thiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.